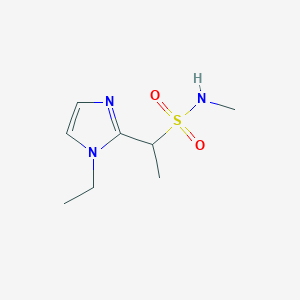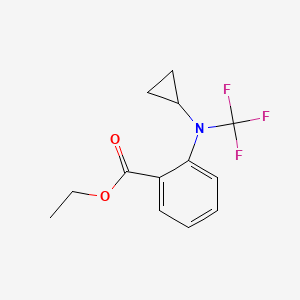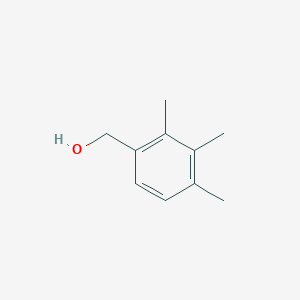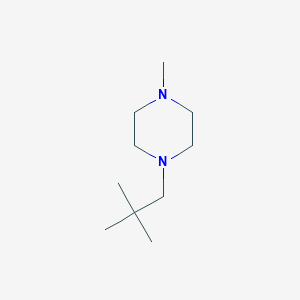
1-(2,2-Dimethylpropyl)-4-methylpiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,2-Dimethylpropyl)-4-methylpiperazine is an organic compound belonging to the piperazine family Piperazines are heterocyclic amines that contain two nitrogen atoms at opposite positions in a six-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(2,2-Dimethylpropyl)-4-methylpiperazine can be synthesized through several methods. One common approach involves the alkylation of piperazine with 2,2-dimethylpropyl chloride and methyl iodide. The reaction typically occurs in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity compounds suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2,2-Dimethylpropyl)-4-methylpiperazine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of secondary amines.
Substitution: The compound can undergo nucleophilic substitution reactions with various electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride in an aprotic solvent.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Secondary amines.
Substitution: Substituted piperazine derivatives.
Applications De Recherche Scientifique
1-(2,2-Dimethylpropyl)-4-methylpiperazine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Mécanisme D'action
The mechanism of action of 1-(2,2-Dimethylpropyl)-4-methylpiperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and specificity are essential to understand its effects fully.
Comparaison Avec Des Composés Similaires
- 1-(2,2-Dimethylpropyl)-piperazine
- 4-Methylpiperazine
- 1-(2,2-Dimethylpropyl)-4-ethylpiperazine
Comparison: 1-(2,2-Dimethylpropyl)-4-methylpiperazine is unique due to the presence of both a 2,2-dimethylpropyl group and a methyl group on the piperazine ring. This structural feature distinguishes it from other similar compounds, potentially leading to different chemical reactivity and biological activity. The combination of these substituents may enhance its binding affinity to specific targets or alter its pharmacokinetic properties, making it a compound of interest in various research fields.
Propriétés
Numéro CAS |
343271-73-8 |
|---|---|
Formule moléculaire |
C10H22N2 |
Poids moléculaire |
170.30 g/mol |
Nom IUPAC |
1-(2,2-dimethylpropyl)-4-methylpiperazine |
InChI |
InChI=1S/C10H22N2/c1-10(2,3)9-12-7-5-11(4)6-8-12/h5-9H2,1-4H3 |
Clé InChI |
AJGLFRJMVRQXSZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)CN1CCN(CC1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


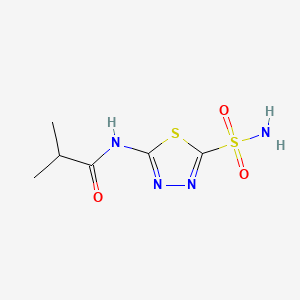
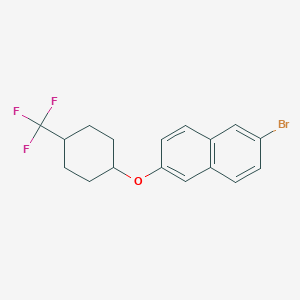
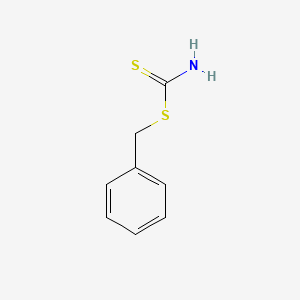
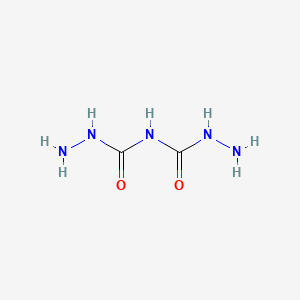
![Pyrano[4,3,2-cd][1,2]benzoxazole](/img/structure/B13957725.png)
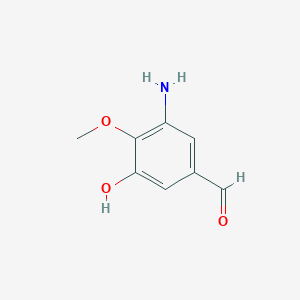
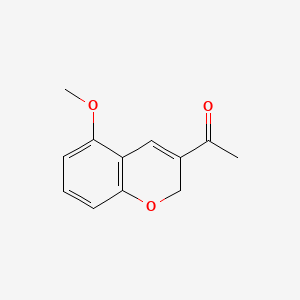
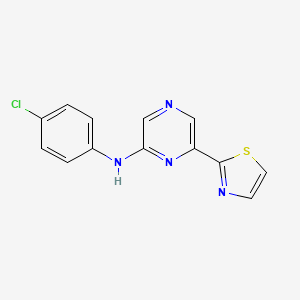

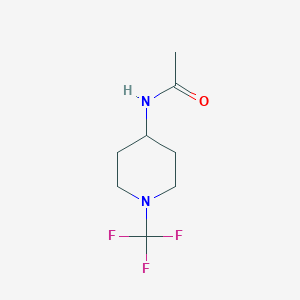
![Benzene, 1,1'-[oxybis(methylene)]bis[4-ethyl-](/img/structure/B13957764.png)
